Adamts-5-IN-3 is classified as a small molecule inhibitor designed specifically to target the active site or exosite of Adamts-5. Its development stems from the need to create selective inhibitors that can modulate the activity of this enzyme without affecting related metalloproteinases, thereby minimizing side effects.
The synthesis of Adamts-5-IN-3 typically involves several key steps:
Adamts-5-IN-3 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Adamts-5 enzyme. The precise molecular formula and structural data can be derived from spectral analysis techniques. Key features include:
The primary chemical reactions involving Adamts-5-IN-3 include:
The mechanism of action for Adamts-5-IN-3 involves:
Adamts-5-IN-3 exhibits several notable physical and chemical properties:
Adamts-5-IN-3 has potential applications in various scientific fields:
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a zinc-dependent metalloproteinase identified as the predominant aggrecan-degrading enzyme in human osteoarthritis. Aggrecan, a critical proteoglycan in articular cartilage, provides compressive resistance through its glycosaminoglycan chains. The interglobular domain of aggrecan is selectively cleaved by ADAMTS-5 at the glutamate392–alanine393 bond (Glu392–Ala393), leading to irreversible loss of cartilage structural integrity [1] [5]. While multiple aggrecanases exist, genetic ablation studies demonstrate that ADAMTS-5 accounts for approximately 85% of aggrecanolysis in pathological conditions, exceeding the contribution of ADAMTS-4 [4] [5]. Structural analysis reveals that ADAMTS-5 contains a catalytic metalloproteinase domain and ancillary domains (disintegrin-like, thrombospondin type 1 repeat, cysteine-rich, and spacer domains) that mediate substrate recognition and extracellular matrix binding. Notably, the spacer domain harbors exosites essential for aggrecan binding and proteolytic activity [1] [6]. Under physiological conditions, ADAMTS-5 activity is tightly regulated by endogenous tissue inhibitor of metalloproteinase 3 and clearance via low-density lipoprotein receptor-related protein 1-mediated endocytosis [1].
Osteoarthritis pathogenesis involves the dysregulation of cartilage anabolic and catabolic processes, with ADAMTS-5 overexpression serving as a hallmark of early disease. Pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α), mechanical stress, and genetic polymorphisms converge to upregulate ADAMTS-5 expression via nuclear factor kappa-light-chain-enhancer of activated B cells, Runt-related transcription factor 2, and Yes-associated protein/Transcriptional coactivator with PDZ-binding motif signaling pathways [1] [7]. This overexpression disrupts cartilage homeostasis by accelerating aggrecan depletion, thereby exposing collagen fibrils to matrix metalloproteinase-mediated degradation. Elevated ADAMTS-5 activity correlates with increased aggrecan fragmentation products (e.g., ARGS neoepitope) in synovial fluid, serving as a biochemical marker of osteoarthritis severity [1] [3]. Furthermore, ADAMTS-5-mediated aggrecanolysis precedes collagen degradation, establishing it as an initiating factor in osteoarthritis progression. Beyond cartilage destruction, ADAMTS-5 fragments exhibit pro-inflammatory properties, creating a feed-forward loop that perpetuates joint inflammation and extracellular matrix catabolism [4] [7].
Table 1: Molecular Pathways Regulating ADAMTS-5 in Osteoarthritis
Pathway | Inducing Factors | Effect on ADAMTS-5 | Pathological Consequence |
---|---|---|---|
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells | Interleukin-1β, Tumor Necrosis Factor-α | Transcriptional upregulation | Inflammation-mediated cartilage degradation |
Runt-Related Transcription Factor 2 | Mechanical stress, Chondrocyte hypertrophy | Promoter activation | Cartilage calcification and aggrecan loss |
Transforming Growth Factor Beta/SMAD Family Member 3 | Transforming Growth Factor Beta overexpression | Suppression of microRNA-140 | Derepression of ADAMTS-5 translation |
Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif | Mechanical loading | Enhanced transcription | Mechanically driven extracellular matrix destruction |
Genetic evidence robustly supports ADAMTS-5 as a therapeutic target. Single-nucleotide polymorphisms in the ADAMTS-5 gene associate with severe osteoarthritis susceptibility in European and Chinese populations [1]. Mice with catalytically inactive ADAMTS-5 exhibit near-complete protection against cartilage degradation in destabilization of the medial meniscus and inflammatory arthritis models, whereas ADAMTS-4 knockout mice show no comparable protection [4] [5]. Pharmacological validation includes monoclonal antibodies against ADAMTS-5 (e.g., GSK2394002), which penetrate cartilage, suppress aggrecanolysis in human osteoarthritis explants, and ameliorate histopathological and pain-related outcomes in preclinical models [4]. A significant 52-week clinical trial (ROCCELLA) targeting ADAMTS-5 with the small-molecule inhibitor S201086/GLPG1972 demonstrated effective suppression of serum ARGS neoepitope levels, confirming target engagement in humans. However, this reduction did not translate to significant structural or symptomatic benefits, highlighting complexities in clinical translation [3]. This discrepancy underscores the necessity for patient stratification based on ADAMTS-5 activity biomarkers and interventions in early disease stages before irreversible cartilage damage occurs.
Table 2: ADAMTS-5 Target Validation Studies
Study Type | Key Intervention/Model | Major Outcome | Reference |
---|---|---|---|
Genetic Knockout | ADAMTS-5 null mice | 80–90% reduction in cartilage degradation vs. wild-type in osteoarthritis models | [4] [5] |
Monoclonal Antibody | GSK2394002 in human osteoarthritis explants | Sustained suppression of ARGS release (>80% inhibition) | [4] |
Small-Molecule Inhibitor | S201086/GLPG1972 clinical trial (Phase 2) | Dose-dependent ARGS reduction without structural improvement | [3] |
microRNA Therapy | microRNA-140 mimics in rat chondrocytes | Downregulation of ADAMTS-5 expression via SMAD Family Member 3 inhibition | [7] |
Adamts-5-Inhibitor-3 (Adamts-5-IN-3) exemplifies a novel class of potent, selective aggrecanase inhibitors advancing beyond zinc-binding scaffolds. This compound (chemical name: 4b; CAS: 2688733-96-0) inhibits ADAMTS-5 and ADAMTS-4 with half-maximal inhibitory concentration values of 8 nanomolar and 12 nanomolar, respectively, as measured by aggrecanolysis assays [2] [6]. Its chemical structure features a glycoconjugated arylsulfonamide with β-N-acetyl-d-glucosamine, enabling a unique exosite-directed mechanism. Unlike traditional zinc-chelating inhibitors, Adamts-5-IN-3 binds a positively charged lysine cluster (lysine532–lysine533) at the interface of the disintegrin-like and metalloproteinase domains, disrupting substrate recognition without affecting catalytic zinc function [6]. This exosite inhibition confers exceptional selectivity; replacing the β-N-acetyl-d-glucosamine moiety with galactosamine or benzyl groups abolishes activity, confirming the critical role of carbohydrate-protein interactions [6]. In human cartilage explants, Adamts-5-IN-3 achieves 80% suppression of aggrecan degradation at 10 micromolar concentration, demonstrating translational relevance [6]. Its design overcomes limitations of earlier inhibitors by avoiding zinc coordination, thereby reducing off-target effects against matrix metalloproteinases and improving metabolic stability.
Table 3: Adamts-5-IN-3 Profile and Comparative Inhibitor Attributes
Attribute | Adamts-5-IN-3 | Zinc-Binding Inhibitors | Monoclonal Antibodies |
---|---|---|---|
Target Specificity | ADAMTS-5 > ADAMTS-4 (8 nM vs. 12 nM) | Broad metalloproteinase inhibition | Exclusive ADAMTS-5 selectivity |
Mechanism | Exosite blockade (disintegrin-like domain) | Catalytic zinc chelation | Allosteric inhibition or epitope masking |
Structural Basis | Glycoconjugated arylsulfonamide | Hydroxamate/carboxylate zinc-binding groups | Immunoglobulin scaffold |
Cartilage Penetration | High (low molecular weight) | Moderate | Limited by molecular size |
Biomarker Modulation | Aggrecan fragment reduction (preclinical) | Not consistently demonstrated | Robust ARGS suppression in clinical trials |
The development trajectory of Adamts-5-IN-3 illustrates a paradigm shift towards spatial interference with substrate binding rather than catalytic site blockade. This approach holds promise for overcoming the translational challenges observed with earlier agents by enabling precise disruption of pathological extracellular matrix degradation while preserving physiological metalloproteinase functions [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1